Pyrimidine hydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
158868-12-3 |
|---|---|
Molecular Formula |
C4H6N2O |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
pyrimidine;hydrate |
InChI |
InChI=1S/C4H4N2.H2O/c1-2-5-4-6-3-1;/h1-4H;1H2 |
InChI Key |
LSYJHRREPKXURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1.O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Pyrimidine Hydrate Analogues
Contemporary Approaches in Pyrimidine (B1678525) Core Synthesis
Modern organic synthesis has moved towards methods that offer greater efficiency and molecular diversity. This is particularly evident in the construction of the pyrimidine core, where innovative reactions have been developed to streamline synthetic processes and access novel analogues.
Multi-Component Reactions and One-Pot Synthetic Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing portions of all components, are highly valued for their efficiency and atom economy. acs.orgscispace.com One of the most prominent examples in pyrimidine synthesis is the Biginelli reaction. acs.orgwikipedia.org First reported in 1893, this one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). acs.orgwikipedia.orgresearchgate.net The classical Biginelli reaction, typically catalyzed by an acid like HCl, involves heating the components in a solvent such as ethanol (B145695). acs.org
Recent advancements have focused on improving the efficiency and greenness of the Biginelli reaction. These include the use of various catalysts to enhance reaction rates and yields. For instance, ionic liquids have been employed as both solvents and catalysts, offering a more sustainable alternative to hazardous solvents. researchgate.net The reaction mechanism is generally understood to proceed through a series of bimolecular reactions, with the initial rate-limiting step being the aldol (B89426) condensation of the β-ketoester and the aldehyde. wikipedia.org This is followed by the addition of urea and subsequent dehydration to yield the final dihydropyrimidinone product. wikipedia.org
The versatility of MCRs extends beyond the traditional Biginelli reaction. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized via a one-pot, three-component reaction of 6-amino-1,3-dimethyluracil, arylaldehydes, and malononitrile, catalyzed by bismuth(III)triflate. scirp.org Similarly, iodine-mediated multicomponent reactions have been developed for the synthesis of naphthoquinone-fused pyrroles linked to a pyrimidine moiety. rsc.org These methods highlight the power of MCRs to rapidly generate complex and diverse heterocyclic structures in a single synthetic operation. scielo.org.mxacs.org
| Reaction Name/Type | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) | One-pot synthesis, acid-catalyzed. acs.orgwikipedia.org | acs.orgwikipedia.orgresearchgate.net |
| Pyrido[2,3-d]pyrimidine Synthesis | 6-Amino-1,3-dimethyluracil, Arylaldehyde, Malononitrile | Pyrido[2,3-d]pyrimidine derivatives | Bismuth(III)triflate catalyzed, one-pot. scirp.org | scirp.org |
| Naphthoquinone-fused Pyrrole Synthesis | Aryl methyl ketone/Aryl alkyne, Barbituric acid, 2-Amino-1,4-naphthoquinone | Naphthoquinone-fused pyrroles with pyrimidine moiety | Iodine-mediated, metal-free C-H oxidation. rsc.org | rsc.org |
| Pyrrolo[2,3-d]pyrimidine Synthesis | Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives | Catalyzed by tetra-n-butylammonium bromide (TBAB). scielo.org.mx | scielo.org.mx |
Novel Cyclization and Annulation Techniques
The construction of the pyrimidine ring can also be achieved through innovative cyclization and annulation strategies that go beyond traditional condensations. These methods often involve the formation of multiple bonds in a single step, providing efficient routes to highly substituted pyrimidines.
One such approach is the [3 + 3] annulation of amidines with saturated ketones, catalyzed by copper and mediated by 4-HO-TEMPO. figshare.comacs.org This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, leading to the formation of structurally important pyrimidines. figshare.comacs.org Another example is the [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. organic-chemistry.org This copper(II)-catalyzed method is particularly useful for constructing 4-aliphatic pyrimidines and is considered eco-friendly. organic-chemistry.org
Furthermore, a [5+1] annulation strategy has been described for the synthesis of tri- and tetrasubstituted pyrimidines from enamidines and N,N-dimethylformamide dialkyl acetals under catalyst- and solvent-free conditions. mdpi.com The versatility of these annulation reactions allows for the synthesis of a wide range of pyrimidine derivatives with diverse substitution patterns. organic-chemistry.org For instance, an oxidative annulation involving anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO) as a methine equivalent has been used to produce 4-arylpyrimidines. mdpi.com
Deconstruction-Reconstruction Strategies for Pyrimidine Diversification
A more recent and sophisticated approach to pyrimidine diversification involves deconstruction-reconstruction strategies. researchgate.netresearchgate.netnih.gov This method allows for the conversion of an existing pyrimidine ring into other heterocyclic systems, providing access to analogues that are difficult to synthesize by traditional methods. researchgate.netnih.gov
The strategy typically begins with the activation of the pyrimidine ring, for example, by forming an N-arylpyrimidinium salt. researchgate.netnih.gov This activated intermediate can then be cleaved by a nucleophile to generate a three-carbon iminoenamine building block. researchgate.netnih.gov This versatile intermediate can then undergo various cyclization reactions to form a range of different heterocycles, including substituted pyrimidines, pyridines, isoxazoles, and pyrazoles. nih.govdigitellinc.com This deconstruction-reconstruction sequence effectively allows for "scaffold hopping," where the core heterocyclic structure is modified late in the synthetic sequence. nih.gov This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, as it enables the rapid generation of diverse analogues from a common precursor. nih.govdigitellinc.com
Principles of Green Chemistry Applied to Pyrimidine Hydrate (B1144303) Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrimidine derivatives. This has led to the development of more sustainable and environmentally friendly synthetic methods.
Microwave-Assisted and Ultrasound-Promoted Synthetic Routes
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significant rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comeurekaselect.comnih.gov In the context of pyrimidine synthesis, microwave-assisted Biginelli reactions have been shown to produce dihydropyrimidinones in excellent yields with very short reaction times. scispace.comtandfonline.com For example, using polyphosphate ester (PPE) as a reaction mediator under microwave irradiation can yield a variety of DHPMs in under two minutes. scispace.com Microwave heating has also been successfully applied to the synthesis of 2-amino-4-arylpyrimidine derivatives and pyrano[2,3-d]pyrimidines. nih.govacs.org
Ultrasound irradiation is another non-conventional energy source that can promote chemical reactions. organic-chemistry.orgnih.gov Sonochemistry has been used to facilitate the cyclocondensation of β-keto esters and amidines to form highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org The use of ultrasound has also been shown to promote the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, often with the advantages of shorter reaction times, mild conditions, and high regioselectivity. nih.goveurjchem.com
| Reaction | Conventional Method | Green Method | Advantages of Green Method | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Conventional heating, long reaction times, often uses hazardous solvents. researchgate.net | Microwave irradiation with PPE. scispace.com | Rapid reaction ( < 2 min), high yields, solvent-free potential. scispace.comtandfonline.com | scispace.comresearchgate.nettandfonline.com |
| Pyrano[2,3-d]pyrimidine Synthesis | Conventional heating (2-6 h). nih.gov | Microwave irradiation (3-6 min). nih.gov | Drastically reduced reaction time, high yields, environmentally friendly. nih.gov | nih.gov |
| 4-Pyrimidinol Synthesis | Conventional heating. | Ultrasound irradiation. organic-chemistry.org | Good to excellent yields, promoted cyclocondensation. organic-chemistry.org | organic-chemistry.org |
| 1,2,4-Triazolo[1,5-a]pyrimidine Synthesis | Conventional thermal heating. nih.gov | Ultrasound irradiation. nih.gov | Shorter reaction times, mild conditions, high regioselectivity, excellent yields. nih.gov | nih.gov |
Development of Solvent-Free and Biocatalytic Transformations
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions have been successfully applied to pyrimidine synthesis. For example, the [5+1] annulation of enamidines can be performed under solvent-free conditions. mdpi.com Microwave-assisted synthesis of quinazolines via a Biginelli-type reaction has also been achieved by heating the reactants without a solvent. nih.gov
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable and selective approach to synthesis. mdpi.com In the realm of pyrimidine chemistry, nucleoside phosphorylases have been employed for the synthesis of nucleoside analogues. tandfonline.comscispace.com For instance, a pyrimidine nucleoside phosphorylase from Thermus thermophilus has been used to produce 4'-methylated nucleosides. tandfonline.com These enzymatic methods operate under mild conditions in aqueous media, offering significant environmental benefits over traditional chemical syntheses. tandfonline.comscispace.com The use of readily available biocatalysts, such as kiwi juice, has even been explored for the synthesis of pyrano[2,3-d]pyrimidines, highlighting the potential for innovative and green catalytic systems. researchgate.net
Utilization of Metal-Free, Heterogeneous, and Reusable Catalytic Systems
The synthesis of pyrimidine derivatives is increasingly benefiting from the development of metal-free, heterogeneous, and reusable catalytic systems, aligning with the principles of green chemistry. These catalysts offer significant advantages, including the elimination of metal contamination in the final products, which is a crucial consideration for pharmaceutical applications. acs.orgresearchgate.net Furthermore, their heterogeneous nature facilitates easy separation from the reaction mixture, enabling recycling and reuse over multiple reaction cycles without a significant loss of catalytic activity. acs.orgresearchgate.net
One notable example is the use of graphite (B72142) oxide as a carbocatalyst. This material has been effectively employed in the synthesis of a variety of biologically active pyrimidine derivatives. acs.orgfigshare.com The reactions are often conducted under solvent-free conditions, which further reduces the use of hazardous chemicals. acs.orgfigshare.com The graphite oxide catalyst has demonstrated high efficiency, allowing for high product yields with low catalyst loading under mild reaction conditions. acs.orgfigshare.com Its reusability for up to nine consecutive runs with minimal decrease in activity underscores its sustainability. acs.orgresearchgate.net The versatility of this system is highlighted by its tolerance of a wide range of functional groups, making it a general method for pyrimidine synthesis. acs.orgresearchgate.net
Another approach involves the use of cesium hydroxide (B78521) supported on gamma-alumina (CsOH/γ-Al2O3) as a heterogeneous basic catalyst. researchgate.net This system has been successfully applied to the one-pot, three-component synthesis of 2-amino-4,6-diaryl pyrimidines from acetophenones, aromatic aldehydes, and guanidine (B92328) hydrochloride in ethanol. researchgate.net Characterization of the catalyst has confirmed its thermal stability and excellent reusability. researchgate.net
Recently, graphitic carbon nitride (g-C3N4) has emerged as a promising metal-free catalyst support. rsc.org Ammonium (B1175870) iodide-coated g-C3N4 (NH4I@g-C3N4) has been developed as a sustainable and selective heterogeneous catalyst for the N1-alkylation of pyrimidines, a key reaction for producing nucleoside analogs. rsc.org This eco-friendly catalyst demonstrates good activity and selectivity, and various catalytic supports like silica (B1680970) (SiO2), alumina (B75360) (Al2O3), and chitosan (B1678972) have been explored, with g-C3N4 providing the highest yields. rsc.org
Table 1: Examples of Metal-Free, Heterogeneous, and Reusable Catalysts for Pyrimidine Synthesis
| Catalyst | Reaction Type | Key Advantages | Reference |
| Graphite Oxide | Multicomponent synthesis of pyrimidine derivatives | Metal-free, reusable (up to 9 runs), solvent-free conditions, high atom economy, broad substrate scope. acs.orgresearchgate.netfigshare.com | acs.org |
| CsOH/γ-Al2O3 | One-pot synthesis of 2-amino-4,6-diaryl pyrimidines | Heterogeneous, reusable, good thermal stability, high yields. researchgate.net | researchgate.net |
| NH4I@g-C3N4 | N1-alkylation of pyrimidines | Sustainable, selective, eco-friendly, high yields for nucleoside analog synthesis. rsc.org | rsc.org |
Targeted Derivatization and Functionalization Pathways
Hydrazine (B178648) Hydrate Mediated Pyrimidine Ring Transformations and Hydrazinolysis
Hydrazine hydrate is a versatile reagent in pyrimidine chemistry, capable of mediating both ring transformations and simple hydrazinolysis to introduce the hydrazinyl moiety.
Ring Transformations:
The pyrimidine ring can undergo significant structural changes when treated with hydrazine hydrate, often leading to the formation of other heterocyclic systems. A classic example is the conversion of pyrimidine itself into pyrazole (B372694). pillbuys.com This reaction typically requires heating pyrimidine with hydrazine hydrate in a sealed tube. pillbuys.com The introduction of methyl groups at the 4 and/or 6 positions of the pyrimidine ring can hinder this transformation, necessitating more drastic reaction conditions. pillbuys.com The mechanism of this ring transformation is proposed to involve an initial nucleophilic attack of hydrazine at the N1-C6 position, followed by ring opening to form an open-chain intermediate. Subsequent intramolecular ring closure and elimination of a small molecule like formamidine (B1211174) lead to the formation of the pyrazole ring. pillbuys.com
In more complex systems, such as 5-bromo-6-methyl-1-phenyluracil derivatives, reaction with hydrazine hydrate can induce a double ring transformation, ultimately yielding 4-ureidopyrazol-3-ones. rsc.org This transformation proceeds through a hydantoin (B18101) intermediate. rsc.org Similarly, certain 1,3-thiazine derivatives can undergo ring transformation with hydrazine hydrate to afford pyrazole derivatives. researchgate.net
Hydrazinolysis:
Hydrazinolysis is a more direct functionalization method where a suitable leaving group on the pyrimidine ring is displaced by a hydrazinyl group (-NHNH2). This reaction is a common strategy for introducing a reactive handle that can be used for further derivatization. For instance, 2-ethylthiopyrimidine derivatives can be readily converted to the corresponding 2-hydrazinopyrimidine (B184050) derivatives by treatment with hydrazine hydrate. researchgate.net These 2-hydrazinylpyrimidines serve as key intermediates for the synthesis of a variety of fused heterocyclic systems, such as pyrazolylpyrimidines and pyrimidotriazines. researchgate.nettandfonline.com
The hydrazinolysis of 2-thiol-substituted pyrimidines with hydrazine hydrate in ethanol under reflux is a common method to produce 2-hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles. mdpi.com These resulting hydrazinyl derivatives can then be condensed with other molecules, like isatin (B1672199) derivatives, to create hybrid molecules. mdpi.com Similarly, the ester group of an indolyl-pyrimidine derivative has been successfully subjected to hydrazinolysis using hydrazine hydrate in ethanol to form a hydrazide, which was then used to prepare a series of hydrazone derivatives. nih.gov
Table 2: Hydrazine Hydrate in Pyrimidine Chemistry
| Starting Pyrimidine Derivative | Product(s) | Reaction Type | Reference |
| Pyrimidine | Pyrazole | Ring Transformation | pillbuys.com |
| 4-Methylpyrimidine | 3(5)-Methylpyrazole | Ring Transformation | pillbuys.com |
| 4,6-Dimethylpyrimidine | 3,5-Dimethylpyrazole | Ring Transformation | pillbuys.com |
| 5-Bromo-6-methyl-1-phenyluracil | 4-Ureidopyrazol-3-one | Double Ring Transformation | rsc.org |
| 2-Ethylthiopyrimidine derivative | 2-Hydrazinopyrimidine derivative | Hydrazinolysis | researchgate.net |
| 2-Thiol-pyrimidine derivative | 2-Hydrazinyl-pyrimidine derivative | Hydrazinolysis | mdpi.com |
| Indolyl-pyrimidine ethyl ester | Indolyl-pyrimidine hydrazide | Hydrazinolysis | nih.gov |
Nucleophilic Substitution Reactions for Diverse Pyrimidine Analogues
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine functionalization, owing to the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of additional nitrogen atoms. wikipedia.orgbhu.ac.in This inherent reactivity facilitates the displacement of leaving groups, typically halogens, at the 2-, 4-, and 6-positions by a wide array of nucleophiles. bhu.ac.in
The synthesis of diverse pyrimidine analogues often relies on the regioselective substitution of halogenated pyrimidines. For example, 2,4,5-trichloropyrimidine (B44654) can undergo sequential SNAr reactions. An initial reaction with an amine like 2-amino-N-methylbenzamide can lead to monosubstitution, which is then followed by a second substitution with another amine to yield a 2,4-diamino-5-chloropyrimidine derivative. mdpi.com
However, achieving regioselectivity in the substitution of di- or poly-halogenated pyrimidines can be challenging, as reactions can sometimes yield mixtures of isomers. google.com For instance, the reaction of 2,4-dichloropyrimidine (B19661) derivatives with amines often produces a mixture of 2-amino-4-chloro- and 4-amino-2-chloro-isomers. google.com To overcome this, specific reaction conditions can be employed. It has been found that the choice of solvent and the use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can favor the addition of an amine to the C-2 position of a 2,4-dichloropyrimidine without the need for a Lewis acid catalyst. google.com
The reactivity of the halogen at different positions can be influenced by the other substituents on the ring. In 5-chloro-2,4,6-trifluoropyrimidine, reactions with nitrogen-centered nucleophiles can lead to mixtures of products due to the activating effect of the ring nitrogens and the steric influence of the chlorine atom. beilstein-journals.org This highlights the complexity and the need for careful optimization in designing synthetic routes for polysubstituted pyrimidines. beilstein-journals.org
The displacement of groups other than halogens is also possible. For example, the amino group in 2-aminopyrimidine (B69317) can be displaced by chlorine, and conversely, chloro-substituted pyrimidines can be aminated. wikipedia.org This versatility makes nucleophilic substitution a powerful tool for the synthesis of a vast library of pyrimidine analogues with diverse functionalities. mdpi.combeilstein-journals.org
Elucidation of Intermolecular Interactions and Supramolecular Architectures in Pyrimidine Hydrate Systems
Comprehensive Analysis of Hydrogen Bonding Networks
Hydrogen bonds are the principal architects of the supramolecular structures observed in pyrimidine (B1678525) hydrates. The interplay between pyrimidine and water molecules, as well as interactions between the pyrimidine units themselves, creates a complex and fascinating network of connections.
Characterization of N-H···O, C-H···N, C-H···O, O-H···N, and N-H···N Interactions
The hydration of pyrimidine is characterized by a variety of hydrogen bonds, with the O-H···N interaction, where water donates a hydrogen to a nitrogen atom of the pyrimidine ring, being the strongest and most common. mst.edu Computational studies have shown that this interaction is significantly stronger than the weaker C-H···O bonds, where a C-H group on the pyrimidine ring donates a hydrogen to a water molecule. mst.edu The presence of these interactions has been confirmed through spectroscopic and computational methods, which reveal shifts in the vibrational modes of pyrimidine upon hydration. mst.edu
In crystalline pyrimidine, weak C-H···N interactions are also observed. mst.eduacs.org The formation of these various hydrogen bonds, including N-H···O, C-H···N, C-H···O, O-H···N, and even N-H···N in certain contexts, leads to the formation of specific ring motifs, such as the R2(2)(8) ring motif, which has been observed in cocrystals of pyrimidine derivatives. nih.gov The distances of these interactions typically range from 1.5 to 2.2 Å for moderately strong hydrogen bonds like N-H···O and O-H···N, while weaker interactions such as C-H···N and C-H···O are generally longer than 2.2 Å. acs.org
Natural bond orbital (NBO) analyses provide further insight, indicating a significant charge transfer from pyrimidine to water when water molecules donate hydrogen bonds to the nitrogen atoms of pyrimidine. mst.eduacs.org This charge transfer results in a polarization of the π-electron system and contractions of the bonds within the pyrimidine ring. mst.eduacs.org
| Interaction Type | Description | Typical Distance (Å) | Significance |
|---|---|---|---|
| O-H···N | Water donates a hydrogen to a pyrimidine nitrogen. | 1.5 - 2.2 | Strongest and most prevalent interaction in hydrated pyrimidine. mst.edu |
| C-H···O | A pyrimidine C-H group donates a hydrogen to a water molecule. | > 2.2 | Weaker interaction contributing to the overall hydration structure. mst.edu |
| C-H···N | Interaction observed in crystalline pyrimidine. | > 2.2 | Contributes to the stability of the crystal lattice. mst.eduacs.org |
| N-H···O | Interaction found in pyrimidine derivatives and cocrystals. | 1.5 - 2.2 | Forms specific structural motifs like the R2(2)(8) ring. nih.gov |
| N-H···N | Interaction observed in self-assembly of pyrimidine derivatives. | 1.5 - 2.2 | Leads to the formation of dimers and ribbons. iucr.org |
Investigation of Cooperative Effects and Proton Transfer Mechanisms in Hydrated Clusters
In hydrated pyrimidine clusters, the hydrogen bonds exhibit cooperative effects. The addition of more water molecules to a pyrimidine-water complex can strengthen existing hydrogen bonds. rsc.org For instance, in a pyrimidine-(H2O)2 cluster, the O-H···N hydrogen bond is stronger and shorter than in a simple pyrimidine-H2O complex. acs.org This cooperativity is a key factor in the stability of larger hydrated clusters.
Proton transfer within hydrated pyrimidine clusters is a critical phenomenon, particularly in ionic species. Studies on protonated pyrimidine-water clusters have shown that while the N-H bond is weakened by hydration, spontaneous intracluster proton transfer to form (H3O)+ and a neutral pyrimidine radical does not readily occur for small numbers of water molecules (up to n=4). rsc.org However, for the pyrimidine radical cation hydrated with a sufficient number of water molecules (n ≥ 4), a dissociative proton transfer reaction becomes thermoneutral or exothermic. aip.orgresearchgate.net This process is influenced by the relative proton affinities of pyrimidine and the water cluster. rsc.org In anionic clusters, water network-mediated, electron-induced proton transfer has also been observed. mdpi.com
Principles of Supramolecular Assembly and Crystal Engineering
The predictable nature of non-covalent interactions, particularly hydrogen bonding, allows for the rational design of crystalline materials with desired structures and properties, a field known as crystal engineering. In pyrimidine hydrate (B1144303) systems, these principles govern the formation of complex and often beautiful supramolecular architectures.
Self-Assembly Motifs and Recognition Patterns in Pyrimidine Hydrates
Pyrimidine and its derivatives exhibit specific self-assembly motifs driven by hydrogen bonding and other non-covalent interactions. researchgate.net A common motif in the crystal structures of pyrimidine derivatives is the formation of cyclic hydrogen-bonded dimers through N-H···N or N-H···O interactions. nih.goviucr.org For example, 2,4,6-triaminopyrimidinium salts often form an R2(2)(8) ring motif through N-H···O hydrogen bonds with carboxylate anions. nih.gov These motifs can then be further organized into more complex one-, two-, or three-dimensional networks. Water molecules play a crucial role in mediating these interactions, often forming large ring motifs that link the primary pyrimidine assemblies. nih.gov The ability of pyrimidine-based systems to form these predictable patterns makes them valuable building blocks in supramolecular chemistry. tandfonline.comnih.gov
| Motif/Pattern | Description | Driving Interactions | Resulting Architecture |
|---|---|---|---|
| R2(2)(8) Ring Motif | A cyclic arrangement involving two donor and two acceptor atoms. | N-H···O, N-H···N | Dimers, chains, and sheets. nih.goviucr.org |
| Water-Mediated Rings | Large rings where water molecules bridge pyrimidine units. | O-H···N, O-H···O | Extended supramolecular structures. nih.gov |
| Linear Chains | One-dimensional arrays of pyrimidine molecules. | N-H···N | Ribbons and ladder-type structures. iucr.orgacs.org |
Influence of Halogen Bonding and π-π Stacking Interactions on Solid-State Structures
While hydrogen bonding is a dominant force, other non-covalent interactions such as halogen bonding and π-π stacking also significantly influence the solid-state structures of pyrimidine derivatives. mdpi.com Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, can be a powerful tool in directing crystal packing. researchgate.net In some co-crystals of pyrimidine-based compounds, halogen bonding and π-stacking interactions have been found to play more dominant roles in driving molecular assembly than weak hydrogen bonds. mdpi.com
π-π stacking interactions, which occur between the aromatic rings of pyrimidine, are also crucial for the stability of the crystal structure. researchgate.netresearchgate.net These interactions, where the electron-rich π system of one ring interacts with the electron-poor region of another, contribute to the formation of layered or stacked architectures. The interplay between hydrogen bonding, halogen bonding, and π-π stacking provides a versatile toolkit for the design of complex supramolecular structures with tailored properties.
Structural Investigations of Co-crystals and Semiclathrate Hydrates Involving Pyrimidine Moieties
Co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, offer a way to modify the physicochemical properties of a compound without altering its chemical structure. nih.gov Pyrimidine and its derivatives have been successfully used to form co-crystals with a variety of co-formers. mdpi.comgoogle.comacs.org In these co-crystals, the pyrimidine moiety often interacts with the co-former through specific hydrogen bonding motifs. google.com The resulting structures can exhibit improved properties such as enhanced stability. nih.gov
Semiclathrate hydrates are another interesting class of materials where pyrimidine moieties can be involved. These are crystalline water-based host lattices that encapsulate guest molecules. While the guest is typically a quaternary ammonium (B1175870) salt, the fundamental understanding of the hydrogen-bonded water networks is relevant. researchgate.netnih.gov The study of semiclathrate hydrates containing pyrimidine-like structures could offer insights into gas separation and storage technologies. bohrium.com
Impact of Hydration on Molecular Conformation and Stabilization Phenomena
The interaction between pyrimidine and water molecules profoundly influences the stability and structure of the resulting hydrate systems. This section explores the stabilization of pyrimidine anions through the stepwise addition of water molecules, the mechanisms governing water removal from the crystal lattice, and the structural consequences of hydrating protonated pyrimidine clusters.
The pyrimidine molecule in its isolated state possesses a negative electron affinity, meaning its anion is unstable and prone to autodetachment of the excess electron. nih.govmst.edu However, the presence of water molecules can stabilize the pyrimidine anion. nih.govmst.edu Experimental studies using photoelectron spectroscopy of mass-selected hydrated pyrimidine clusters, complemented by quantum-mechanical calculations, have demonstrated that the addition of even a single water molecule is sufficient to render the pyrimidine anion stable with a positive electron affinity. nih.govmst.eduacs.org
The number of water molecules required to stabilize a temporary anion appears to be related to the magnitude of the molecule's negative electron affinity. jh.edu For molecules like pyrimidine, with an adiabatic electron affinity around -0.2 eV, a single water molecule suffices for stabilization. jh.edu In contrast, molecules with a more negative electron affinity, such as pyridine (B92270) (around -0.6 eV), require a minimum of three water molecules to stabilize the anion. jh.edursc.org
Table 1: Experimental Vertical Detachment Energies (VDEs) for Hydrated Pyrimidine Cluster Anions
| Cluster (Pym-(H₂O)n) | VDE (eV) |
| n = 1 | 0.42 |
| n = 2 | 0.78 |
| n = 3 | 1.11 |
| n = 4 | 1.34 |
| n = 5 | 1.58 |
| n = 6 | 1.62 |
| Data sourced from reference rsc.org |
The removal of water from a crystalline hydrate, a process known as desolvation, is significantly influenced by the crystal packing of the solid. researchgate.netsci-hub.se The stability of a crystalline hydrate is largely determined by the intermolecular interactions between the water (guest) molecules and the host (pyrimidine derivative) molecules. sci-hub.se
Studies on various purine (B94841) and pyrimidine hydrates, including thymine (B56734) monohydrate and cytosine monohydrate, have revealed that the loss of water of crystallization is not random but often proceeds along preferential crystallographic directions. researchgate.netrsc.orgaip.orgacs.org Crystal packing analysis has shown that these directions correspond to the presence of "water tunnels" within the crystal structure. researchgate.net The ease of desolvation, indicated by the temperature required for water removal (ranging from 25 to 100°C for the studied hydrates), correlates with the characteristics of these tunnels. researchgate.net Specifically, the threshold temperature for desolvation is influenced by the cross-sectional area of the water tunnel and the number and strength of hydrogen bonds holding the water molecules in place. researchgate.net
The process of desolvation can lead to different outcomes. Depending on the rate of water removal and the structural relationship between the hydrate and potential anhydrous forms, the product can be a different polymorphic phase or an amorphous solid. researchgate.netresearchgate.net If a structurally similar anhydrous form exists, the transformation is more likely to yield that polymorph. researchgate.net However, if no such form can be easily accessed, desolvation may result in the collapse of the crystal lattice to an amorphous state. researchgate.net For instance, the dehydration of cytosine monohydrate to its anhydrous form involves a concerted loss of water and a rotation of cytosine ribbons within the crystal structure. rsc.org Excessive loss of water from the crystal lattice can lead to an irreversible collapse of the host structure, preventing it from rehydrating to its original state. nih.gov
The stability of hydrates can be engineered. For example, introducing specific molecular dye impurities (defects) into the crystal lattice of cytosine monohydrate has been shown to expand its thermal stability range. acs.org
Investigating the microhydration of protonated pyrimidine in the gas phase provides fundamental insights into the initial steps of solvation and how water molecules interact with a positively charged pyrimidine ring. rsc.orgrsc.orgresearchgate.net These studies, which combine infrared photodissociation (IRPD) spectroscopy with density functional theory (DFT) calculations, reveal the specific structures and energetics of small protonated pyrimidine-water clusters (H⁺Pym–(H₂O)n). rsc.orgrsc.orgresearchgate.net
Protonation of pyrimidine occurs at one of the two equivalent nitrogen atoms in the ring. rsc.orgrsc.orgresearchgate.net The first water molecule then preferentially forms a strong, linear hydrogen bond to the acidic N-H group of the protonated pyrimidine. rsc.orgrsc.orgresearchgate.net As more water molecules are added (for n = 1-4), they form a hydrogen-bonded solvent network that attaches to this primary site. aip.orgrsc.orgrsc.orgresearchgate.net This successive hydration increasingly weakens the N-H bond of the protonated pyrimidine. rsc.orgrsc.orgresearchgate.net
Despite the significant activation of this N-H bond, intracluster proton transfer from the pyrimidine to the water cluster does not occur for up to four water molecules. rsc.orgrsc.orgresearchgate.net This is due to the balance between the relative proton affinities of pyrimidine and the water cluster (Wn), along with the associated solvation energies. rsc.orgrsc.orgresearchgate.net However, for clusters with n ≥ 4, dissociative proton transfer reactions become energetically favorable, leading to the formation of a hydronium ion within the water cluster. aip.org
The interaction of protonated pyrimidine with water results in "externally solvated" structures, where the water molecules form a cluster to which the pyrimidine ion is attached. aip.org This is in contrast to the hydration of the pyrimidine radical cation, which forms "internally solvated" structures with water molecules bonding to the C-H groups of the ring. aip.org The binding energy of the first water molecule to protonated pyrimidine is significant, calculated to be around 16.7-16.9 kcal/mol, highlighting the strength of the ionic hydrogen bond. aip.org The comparison with neutral pyrimidine-water clusters shows that protonation has a dramatic effect on the structure and interaction strength of microhydration. rsc.orgrsc.orgresearchgate.net
Table 2: Calculated Binding Energies (ΔE) for Protonated Pyrimidine-Water Clusters
| Cluster (H⁺Pym-(H₂O)n) | Binding Energy (kcal/mol) |
| n = 1 | 16.9 |
| n = 2 | 13.9 |
| n = 3 | 12.1 |
| Binding energies are corrected for zero-point energies and basis-set superposition errors. Data sourced from reference aip.org |
Advanced Spectroscopic and Crystallographic Characterization with Theoretical Integration
Vibrational Spectroscopy of Hydrated Pyrimidine (B1678525) Systems
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful probe of molecular structure and intermolecular forces. In the context of pyrimidine hydrate (B1144303), these methods reveal distinct spectral signatures that arise from the hydrogen-bonding interactions between the nitrogen atoms of the pyrimidine ring and surrounding water molecules.
The vibrational spectrum of pyrimidine is characterized by a series of distinct peaks corresponding to specific molecular motions, such as ring stretching and C-H bending. Upon hydration, these spectral features undergo noticeable changes. Studies combining Raman spectroscopy with electronic structure computations have investigated the effects of hydrogen-bonded water networks on the vibrational modes of pyrimidine. mst.eduacs.org
The interaction between water and pyrimidine primarily occurs through hydrogen bonds where water acts as the donor to the lone pair electrons on the nitrogen atoms (O–H···N). mst.edu This interaction perturbs the vibrational modes of the pyrimidine ring. While many modes are relatively unaffected, certain peaks show significant shifts and changes in intensity. For instance, the ν(C=N) and ring stretching vibrations of the pyrimidine ring are observed to shift to a higher frequency upon complexation, indicating bonding through the nitrogen donor atom. researchgate.net
The following table summarizes key vibrational bands for pyrimidine in its hydrated form as identified through spectroscopic analysis.
| Vibrational Mode | Assignment | Technique | Wavenumber (cm⁻¹) |
| ν₁ | Ring Breathing | Raman | ~994 (liquid), shifts on hydration |
| ν₃ | C-H wag | Raman | Shifts significantly in different environments |
| ν₈ₐ, ν₈ᵦ | Ring Deformation | Raman | Nearly degenerate, sensitive to hydration |
| ν₁₆ₐ | Ring Deformation | Raman | Splits into multiple peaks in crystalline state |
| - | C-H Stretching | Raman | Sharpens upon C-H···N interactions |
This table is generated from data discussed in research articles. Specific wavenumber values can vary based on concentration and computational model.
A key finding in the vibrational spectroscopy of hydrated pyrimidine is the phenomenon of "blue shifts"—a shift of vibrational bands to higher frequencies (or higher energy). acs.org This is contrary to the more common "red shift" typically observed in the O-H stretching mode of a hydrogen bond donor. acs.org
For pyrimidine in aqueous solution, certain normal modes, particularly the ring-breathing mode (ν₁), exhibit a distinct blue shift as the concentration of water increases. mst.eduacs.org This shift to higher energy has been reported since the 1960s for pyrimidine and pyridine (B92270) in water mixtures. acs.org Theoretical studies using density functional theory (DFT) have correlated the magnitude of the blue shift in the ν₁ breathing mode with the strength and geometry of the O–H···N hydrogen bond. mst.edu
Natural bond orbital (NBO) analyses provide a theoretical explanation for these shifts. When water donates a hydrogen bond to a nitrogen atom of pyrimidine, a significant charge transfer occurs from pyrimidine to water. mst.eduacs.org This charge transfer largely originates from the nitrogen lone pair orbitals. Concurrently, the π-electron system polarizes towards the nitrogen atoms, and bonds within the N-C-N and C-C-C regions of the ring contract, leading to the observed blue shift in specific vibrational modes. mst.eduacs.org The magnitude of these shifts can be influenced by the number of interacting water molecules. mst.edu For example, the ν₃ mode exhibits only a small 3 cm⁻¹ shift when hydrogen-bonded with water, but a much larger 15 cm⁻¹ shift in the crystalline state, where C-H···N interactions are prevalent, highlighting the different origins of these spectral shifts. mst.eduacs.org
Electronic Spectroscopy of Pyrimidine Hydrate and Its Complexes
Electronic spectroscopy provides crucial information about the electronic structure and energy levels of pyrimidine and how they are perturbed by hydration. Techniques like photoelectron and UV-Vis spectroscopy reveal the effects of solvent stabilization on anionic states and the nature of electronic transitions.
Anion photoelectron spectroscopy (PES) is a gas-phase technique used to measure the electron binding energies of negative ions. Studies on pyrimidine have shown that the isolated molecule has a negative electron affinity, meaning its anion is unstable and not experimentally observed. nih.govmst.edu However, the pyrimidine anion can be stabilized by interaction with solvent molecules. mst.edu
The addition of even a single water molecule is sufficient to stabilize the pyrimidine anion, giving it a positive electron affinity. nih.govmst.edu PES studies on mass-selected hydrated pyrimidine clusters, (Pyrimidine)·(H₂O)n⁻, show that the vertical detachment energy (VDE)—the energy required to remove the electron from the anion—systematically increases with the number of water molecules (n). rsc.org This demonstrates the progressive stabilization of the excess electron by the surrounding water molecules. mst.edu
The measured VDE values for hydrated pyrimidine cluster anions are presented in the table below.
| Number of Water Molecules (n) | Vertical Detachment Energy (VDE) (eV) |
| 1 | 0.42 |
| 2 | 0.78 |
| 3 | 1.11 |
| 4 | 1.34 |
| 5 | 1.58 |
| 6 | 1.62 |
Data sourced from photoelectron spectroscopy studies of [Pyrimidine∙(H₂O)n]⁻ clusters. rsc.org
By extrapolating these sequential hydration data back to n=0, an electron affinity of -0.22 eV has been estimated for the neutral pyrimidine molecule, which aligns well with previous findings. nih.govmst.edu This behavior is consistent with studies on other hydrated cluster anions, suggesting a common effect of sequential hydration on the electron affinity of similar molecules. nih.govacs.org
UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. For pyrimidine and its derivatives, the spectrum is typically characterized by transitions involving non-bonding (n) and pi (π) molecular orbitals. In pyrimidine derivatives, bands corresponding to π → π* and n → π* transitions are commonly observed. ekb.eguobaghdad.edu.iq
Hydration can influence these transitions. The interaction of water molecules with the lone pair electrons on the nitrogen atoms can stabilize the n-orbitals, leading to a blue shift (hypsochromic shift) in the n → π* transition. The π → π* transitions can also be affected, though often to a lesser extent. Studies on pyrimidine derivatives in aqueous solutions have been used to explore these solvatochromic effects. researchgate.net
The UV-Vis spectrum of a pyrimidine derivative in a solvent like DMF might show a π → π* transition around 235 nm and an n → π* transition around 307 nm. ekb.eg Upon coordination with a metal ion in solution, which can be considered analogous to strong Lewis acid interaction similar to protonation in water, these bands exhibit shifts, indicating a change in the electronic structure. ekb.eg The interaction with solvents can be complex, and the dehydration effect of solutes like MgCl₂ in aqueous solutions can also lead to shifts in the UV-Vis spectra of pyrimidine-based compounds. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating molecular structure and dynamics in solution. For this compound, NMR can provide insights into the specific sites of hydration and the influence of water on the chemical environment of the pyrimidine protons and carbons.
While detailed NMR studies focusing exclusively on this compound are not extensively reported in the provided context, research on related pyrimidine bases like thymine (B56734) and uracil (B121893) provides valuable parallels. nih.gov Techniques such as NMR diffusion and Heteronuclear Overhauser Effect Spectroscopy (HOESY) have been used to probe the hydration properties, revealing that differences in hydration can be attributed more to the electronic properties of substituents than to steric effects. nih.gov
In studies of pyrimidine-based compounds in aqueous solutions, ¹H NMR spectra can show shifts that indicate changes in the hydration shell. acs.org For example, at lower concentrations of a cosolute like guanidine (B92328) hydrochloride, an upfield shift in proton signals suggests dehydration of the solute molecule. acs.org Conversely, at higher concentrations, downfield shifts may point to dominant ion–hydrophilic interactions and hydrogen bonding. acs.org The use of D₂O as a lock solvent is standard for such aqueous studies. acs.org Furthermore, ¹³C NMR has been instrumental in studying the formation of pyrimidine adducts in solution, where the upfield shifts of ring carbon signals indicate the formation of σ-complexes, such as hydrates. wur.nl
¹H and ¹³C NMR Chemical Shift Analysis in Derivatized Pyrimidines
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the study of derivatized pyrimidines, ¹H and ¹³C NMR provide critical information regarding the electronic environment of individual atoms within the molecule.
Detailed analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon resonances. researchgate.netnih.gov This is often achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). nih.govresearchgate.net These techniques help establish connectivity between atoms, providing a complete picture of the molecular framework.
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of substituents on the pyrimidine ring. nih.govrsc.orgtsijournals.com For instance, the introduction of methyl groups at various positions on a pyrido[1,2-a]pyrimidine (B8458354) system leads to predictable shifts in the corresponding proton and carbon signals. nih.gov Similarly, the presence of different aroyl substituents influences the chemical shifts throughout the molecule. nih.gov Theoretical calculations of chemical shifts, often performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach at the HF/6-31++G(d,p) level of theory, can be compared with experimental data to validate structural assignments. tsijournals.com
In pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, ¹H and ¹³C NMR have been instrumental in revising previous assignments for protons H-5 and H-7. researchgate.net The chemical shift of a methyl group or the fine structure of its signal in the ¹H NMR spectrum can serve as a simple method to distinguish between 5-methyl and 7-methyl isomers. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Selected Derivatized Pyrimidines
| Compound | Proton/Carbon | Chemical Shift (ppm) |
| 4-(p-tolyl)pyrimidine | H-9 | 9.25 (s, 1H) |
| H-8 | 8.74-8.72 (d, J = 8.0 Hz, 1H) | |
| C-4 | 163.88 | |
| C-2 | 159.08 | |
| 4-(2-bromophenyl)pyrimidine | H-9 | 9.25 (d, 1H) |
| H-8 | 8.73-8.72 (d, J = 4.0 Hz, 1H) | |
| C-4 | 165.28 | |
| C-2 | 158.97 | |
| 4-(naphthalen-2-yl)pyrimidine | H-9 | 9.33 (s, 1H) |
| H-8 | 8.82-8.80 (d, J = 8.0 Hz, 1H) | |
| C-4 | 163.76 | |
| C-2 | 159.16 |
Data sourced from supplementary information of a study on 4-arylpyrimidines. rsc.org The table presents a selection of shifts for illustrative purposes.
¹⁵N NMR for Elucidation of Ring Transformation Products
¹⁵N NMR spectroscopy is a powerful tool for investigating the nitrogen-containing heterocyclic core of pyrimidines, especially in reactions involving ring transformations. wur.nlrsc.orgrsc.org This technique provides direct information about the electronic environment of the nitrogen atoms, which is invaluable for distinguishing between isomers and confirming reaction mechanisms.
A key application of ¹⁵N NMR has been in studying the conversion of 1,3-oxazine-2,4-diones into pyrimidines and pyrazoles upon reaction with hydrazine (B178648) hydrate. rsc.orgrsc.org The analysis of the ¹⁵N NMR spectra of the reaction intermediates, such as 6-hydroxy-5,6-dihydrouracils, was crucial in determining their structures. rsc.orgrsc.org
Furthermore, ¹⁵N NMR, often in conjunction with ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments, has been used to confirm the structures of products resulting from the reaction of oxygen-bridged Biginelli pyrimidines with nitrogen nucleophiles. arkat-usa.org For example, in the reaction with hydrazine, ¹H-¹⁵N HMBC spectroscopy allowed for the definitive structural assignment of the resulting 6-amino-7-hydroxy-4-(2-hydroxyphenyl)-4,6,dihydro[4,3-d]pyrimidine-2,5-(1H,3H)-dione, distinguishing it from other possible isomers. arkat-usa.org The chemical shifts of the nitrogen atoms, and their correlations with nearby protons, provide a unique fingerprint for the specific heterocyclic system formed. arkat-usa.org
Studies on the degenerate ring transformation of pyrimidinium salts with nucleophiles like ammonia (B1221849) have also utilized ¹⁵N-labelling to trace the fate of the nitrogen atoms, confirming that the =N⁺—CH₃ moiety is replaced by the nitrogen from the nucleophile. wur.nl
Single Crystal X-ray Diffraction and Advanced Structural Elucidation Techniques
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For pyrimidine hydrates and their derivatives, this technique provides precise information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions within the crystal lattice. researchgate.netmdpi.com
Determination of Precise Crystal Structures and Intermolecular Distances
X-ray crystallography allows for the precise determination of the crystal structures of pyrimidine hydrates. For instance, the crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate has been resolved, revealing its orthorhombic crystal system and specific lattice parameters. researchgate.netresearchgate.net Such studies provide exact bond lengths and angles, which can be compared to literature values for similar pyrimidine derivatives. researchgate.netresearchgate.net
In hydrated pyrimidine derivatives, the positions of the pyrimidine molecule and the water molecules of hydration are accurately located. researchgate.netresearchgate.netrsc.orgiucr.org This allows for a detailed analysis of the hydrogen bonding network. For example, in the crystal structure of tetraaquabis[2-(pyridin-4-yl-κN)pyrimidine-5-carboxylato]zinc, the coordinating water molecules act as donors, forming O—H···O hydrogen bonds with the carboxylate oxygen atoms, which in turn creates a three-dimensional network. iucr.org Similarly, in other derivatives, N—H···N and N—H···O hydrogen bonds are primary interactions that dictate the supramolecular assembly. nih.gov
The conformation of the molecule in the solid state is also elucidated. For example, in one pyrimidine derivative, the pyrimidine ring was found to be essentially planar. nih.gov In another, the dihedral angle between the pyrimidine and an attached phenyl ring was determined to be 63.03 (14)°. iucr.org
Table 2: Selected Crystallographic Data for Hydrated Pyrimidine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| Pyrimidine-2,5-dicarboxylic acid 1.5 hydrate | C₁₂H₁₄N₄O₁₁ | Orthorhombic | C222₁ | 4.7425(3) | 12.5852(9) | 26.5080(18) |
| 4-Hydrazino-2-(methylsulfanyl)pyrimidine | C₅H₈N₄S | Orthorhombic | Pbca | 12.7906(2) | 7.7731(1) | 14.4354(3) |
| Tetraaquabis[2-(pyridin-4-yl-κN)pyrimidine-5-carboxylato]zinc | [Zn(C₁₀H₆N₃O₂)₂(H₂O)₄] | Triclinic | P1 | 6.2764(7) | 6.9208(7) | 12.7810(17) |
Data compiled from various crystallographic studies. researchgate.netresearchgate.netiucr.orgnih.gov
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. amazon.commdpi.comibb.waw.pl By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified and characterized.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a concise summary of the intermolecular contacts, plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). mdpi.com These plots offer direct insight into the nature and relative importance of different interactions, such as hydrogen bonds and van der Waals forces, in stabilizing the supramolecular assembly. mdpi.comresearchgate.net
Void Analysis in Hydrated Pyrimidine Crystal Lattices
Void analysis, often carried out in conjunction with Hirshfeld surface analysis, is used to investigate the empty spaces or voids within a crystal lattice. researchgate.netresearchgate.netresearchgate.net This analysis is particularly relevant for hydrated crystals, as it can provide insights into the location and nature of solvent-accessible regions. The calculation of void volume is typically based on an isosurface of the procrystal electron density. researchgate.netresearchgate.net
The presence and size of voids can influence the physical properties and stability of a crystal. For instance, a small void volume percentage suggests that there are no large cavities in the crystal packing, which can be indicative of a more stable structure. researcher.life In a study of a pyranopyrimidine derivative, void analysis was performed to assess the crystal's potential response to applied stress. researchgate.net
In the context of hydrated pyrimidines, void analysis can help to understand the channels through which water molecules might move during hydration and dehydration processes. nih.gov For example, in the study of thymine, a pyrimidine derivative, the hydrate framework was found to contain open channels, and the void space was in close proximity to a carbonyl group, which is a potential hydrogen bond acceptor. nih.gov This analysis helps to rationalize the stability of the hydrate and the mechanism of its dehydration. nih.gov
Computational and Quantum Chemical Investigations of Pyrimidine Hydrate
Ab Initio and Density Functional Theory (DFT) Methodologies
Ab initio and Density Functional Theory (DFT) methods are powerful computational tools used to investigate the properties of molecular systems, including pyrimidine (B1678525) hydrate (B1144303). These methods are based on the principles of quantum mechanics and can provide detailed insights into the electronic structure, geometry, and energetics of molecules and their interactions.
In the context of pyrimidine hydrate, ab initio methods like Møller-Plesset perturbation theory (MP2) and DFT methods such as B3LYP are frequently employed. jocpr.com These methods utilize basis sets, such as 6-311++G(d,p), to describe the atomic orbitals and enable the calculation of various molecular properties. jocpr.com The choice of method and basis set is crucial for obtaining accurate results and is often guided by the specific research question and the computational resources available. jocpr.comjocpr.com
Geometry Optimization and Detailed Electronic Structure Determination
A fundamental step in the computational study of this compound is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy of the system. Both ab initio and DFT methods are used to perform geometry optimization, providing the equilibrium structure of pyrimidines and their hydrated clusters. jocpr.comjocpr.com For instance, studies have used methods like MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) to optimize the geometries of pyrimidine and its complexes with water molecules. jocpr.comjocpr.com
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the examination of frontier molecular orbitals (FMOs), such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The energy gap between HOMO and LUMO is a key parameter that influences the molecule's reactivity and spectroscopic properties. rsc.org Furthermore, the distribution of electron density and atomic charges can be calculated, revealing insights into the nature of chemical bonds and intermolecular interactions. mdpi.com For example, in pyrimidine, the two nitrogen atoms are potential hydrogen-acceptor sites, which influences how water molecules interact with the ring. jocpr.com
Calculation of Interaction Energies and Binding Energies of Hydrated Clusters
A primary focus of computational studies on this compound is the quantification of the interaction between pyrimidine and water molecules. This is achieved by calculating interaction energies and binding energies of hydrated clusters. The interaction energy is the difference between the energy of the complex and the sum of the energies of the individual, isolated molecules.
Various computational methods are used to calculate these energies. For example, the binding energies of pyrimidine-(CO2)n clusters have been calculated at the CCSD(T)/6-311++G(3df,2p) level of theory. osti.gov For hydrated pyrimidine radical cations, DFT calculations at the M06-2x/6-311++G(d,p) level have been used to determine binding energies, which are corrected for zero-point energies (ZPE) and basis-set superposition errors (BSSE). aip.org Studies have investigated the stepwise hydration of pyrimidine, calculating the binding energies for clusters with an increasing number of water molecules, such as PdW, PdW2, up to PdW6. jocpr.com These calculations show that the stability of the pyrimidine-water complex increases with the addition of water molecules. jocpr.com
The strength of the interaction depends on the nature of the hydrogen bonds formed. For instance, the binding energy of the hydrated pyrimidine radical cation, which involves a weak CHδ+··OH2 hydrogen bond, is lower than that of the proton-bound dimer pyrimidineH+(H2O), which features a stronger NH+··OH2 hydrogen bond. aip.orgresearchgate.net
Characterization of Potential Energy Surfaces for Hydration Processes
The potential energy surface (PES) provides a comprehensive description of the energy of a molecular system as a function of its geometry. For the hydration of pyrimidine, characterizing the PES is crucial for understanding the reaction mechanism and dynamics. Computational methods can be used to map out the PES, identifying stable structures (minima) and transition states that connect them. rsc.org
The study of the PES for pyrimidine hydration can reveal the pathways for water molecules to approach and bind to the pyrimidine ring. For example, in the photohydration of uracil (B121893), a pyrimidine derivative, theoretical simulations have revealed a complex PES with a kinetically stable intermediate that has a half-chair puckered pyrimidine ring. nih.gov The characterization of the PES also involves locating conical intersections, which are points where different electronic states have the same energy and are crucial for understanding nonadiabatic transitions in photochemical reactions. nih.govacs.org The development of accurate PESs is computationally demanding, and methods like the Gaussian process regression adaptive density-guided approach (GPR-ADGA) are being developed to make these calculations more efficient for larger molecules. aip.org
Advanced Molecular Modeling and Simulation Techniques
Beyond static quantum chemical calculations, advanced molecular modeling and simulation techniques provide a dynamic picture of pyrimidine hydration. These methods allow for the exploration of the time-dependent behavior of the system, offering insights into the dynamics of the hydration shell and the mechanisms of photochemical reactions.
Molecular Dynamics Simulations for Hydration Shell Behavior
Molecular dynamics (MD) simulations are a powerful tool to study the behavior of the hydration shell around a solute molecule like pyrimidine. nih.gov In MD simulations, the classical equations of motion are solved for all atoms in the system, providing trajectories that describe the positions and velocities of atoms over time. These simulations can be used to investigate the structure and dynamics of water molecules in the vicinity of pyrimidine, including their arrangement, orientation, and residence times in the hydration shell. nih.govepfl.ch
MD simulations have been used to study the hydration of various biomolecules, including DNA triplexes, revealing details about the organization of water molecules and counterions in the grooves of the helix. nih.govnih.gov For hydrated ions, MD simulations can show how the ion influences the surrounding water structure, leading to the formation of a hydration shell. epfl.ch The insights from MD simulations are crucial for understanding how the aqueous environment affects the properties and function of biomolecules. nih.gov
Nonadiabatic Simulations for Excited State Photochemical Dynamics
The interaction of pyrimidine with ultraviolet (UV) light can lead to photochemical reactions, such as the formation of photohydrates. nih.gov Understanding the dynamics of these reactions requires nonadiabatic simulation methods, as the process often involves transitions between different electronic states. rub.de
Surface-hopping molecular dynamics is a common approach for simulating nonadiabatic dynamics. acs.orgrub.de In this method, the system evolves on a single potential energy surface, but can "hop" to another surface at certain points, such as in the vicinity of a conical intersection. rub.de These simulations have been used to study the photoinduced relaxation dynamics of pyrimidine nucleobases, revealing that the dynamics often involve two or more excited singlet states and competing relaxation pathways. acs.orgnih.gov
Nonadiabatic simulations of uracil photodynamics have shown the formation of a highly energetic intermediate that is crucial for the photohydration reaction. nih.gov These simulations provide detailed mechanistic insights, including the timescales of different steps in the reaction. For example, in pyrimidine-water clusters, trajectory-based ab initio molecular dynamics simulations have shown that the photoinduced H-atom transfer reaction occurs on an ultrafast timescale (less than 100 fs). rsc.org
Electronic Property and Reactivity Descriptors
Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. For this compound, these methods elucidate how the presence of a water molecule alters the electronic properties of the pyrimidine ring through noncovalent interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scilit.comresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity and lower stability. researchgate.netacs.org
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyrimidine-based Systems
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
|---|---|---|---|---|
| Pyrimidine Derivative (DCNO) | -6.65 | -2.25 | 4.40 | DFT/B3LYP |
| Pyrimidine Derivative (PCNP) | -7.32 | -3.48 | 3.84 | DFT/B3LYP |
| Pyrimidine Derivative (FHCT2) | - | - | 4.505 | DFT/B3LYP/6-311++G(d,p) |
Note: The data in this table is derived from computational studies on various pyrimidine derivatives to illustrate typical energy ranges. researchgate.netacs.orgnih.gov The exact values for this compound may vary.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative and Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements such as bonds and lone pairs. uni-muenchen.de This analysis is particularly effective for investigating hyperconjugative interactions and charge transfer phenomena within a molecule or between interacting molecules, such as in the this compound complex. acs.orgmst.edu The key interactions are analyzed by examining the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory and provides a quantitative measure of the interaction strength. uni-muenchen.dersc.org
Table 2: Key NBO Donor-Acceptor Interactions in a Pyrimidine-Water Complex
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(N) | σ*(O-H) | High | Hydrogen Bond, Charge Transfer |
| n(O) | σ*(C-H) | Moderate | Hyperconjugation |
| π(C=C) | π*(C=N) | Moderate | π-Delocalization |
Note: This table represents typical interactions identified in pyrimidine-water complexes. The stabilization energies are qualitative and based on findings from related systems. mst.eduugm.ac.idresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Global Reactivity Parameters (GRP)
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, the MEP map shows regions of high negative potential concentrated around the two nitrogen atoms of the pyrimidine ring, confirming them as the primary sites for hydrogen bonding with the water molecule. researchgate.net The hydrogen atoms of the pyrimidine ring and the water molecule exhibit positive potential.
Global Reactivity Parameters (GRPs) are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's stability and reactivity. acs.orgnih.gov These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.comworldscientific.com
Hardness (η) measures resistance to change in electron distribution. A higher hardness value indicates greater stability and lower reactivity. researchgate.net
Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.
Electronegativity (χ) and Chemical Potential (μ) describe the escaping tendency of electrons.
Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons. mdpi.com
The formation of this compound influences these parameters. The interaction with water can alter the HOMO-LUMO gap, which in turn modifies the hardness and other reactivity descriptors, providing insight into the chemical behavior of the hydrated species compared to the isolated molecule. acs.orgmdpi.com
Table 3: Global Reactivity Parameters (GRPs) and Their Formulas
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |
| Global Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
Note: These formulas are based on Koopmans' theorem and are widely used in computational chemistry. mdpi.comnih.gov
Computational Prediction and Correlation with Experimental Spectroscopic Data
A crucial aspect of computational chemistry is the ability to predict molecular properties and validate these predictions against experimental data. For this compound, computational methods, particularly Density Functional Theory (DFT), are used to calculate structural parameters (bond lengths, bond angles) and vibrational spectra (IR and Raman), which can then be compared with results from techniques like X-ray crystallography, FT-IR, and Raman spectroscopy. acs.orgnih.gov
Computational studies on pyrimidine-water complexes have successfully predicted changes in the vibrational spectra upon hydration. mst.edujocpr.com For example, it has been observed that certain vibrational normal modes of pyrimidine, such as the signature ring breathing mode (ν1), experience a shift to higher energy (a "blue shift") with increasing water concentration. mst.edujocpr.com Theoretical calculations using methods like B3LYP and MP2 have been able to reproduce these shifts, attributing them to the stiffening of the ring structure due to hydrogen bonding. mst.edujocpr.com The agreement between the computed and experimental spectra is generally good, allowing for definitive assignments of vibrational modes. mst.eduresearchgate.net
Similarly, the geometric parameters of pyrimidine derivatives optimized using DFT methods show excellent correlation with data obtained from single-crystal X-ray diffraction (SC-XRD). nih.gov Comparisons between calculated and experimental bond lengths and angles often show very small deviations, confirming the accuracy of the computational models in reproducing the molecular structure. nih.gov This strong correlation between theoretical predictions and experimental results provides confidence in the computational models and allows them to be used to investigate systems or properties that are difficult to study experimentally. scilit.comnih.gov
Table 4: Comparison of Calculated and Experimental Data for Pyrimidine Systems
| Property | Calculated Value | Experimental Value | Method/Technique |
|---|---|---|---|
| Bond Length (N1-C1) in a Pyrimidine Derivative | 1.363 Å | 1.345 Å | DFT / SC-XRD |
| Bond Angle (N1-C1-N2) in a Pyrimidine Derivative | 117.2° | 118.4° | DFT / SC-XRD |
| Pyrimidine Vibrational Mode (ν8a) | 1570 cm-1 | 1566 cm-1 | DFT / Raman |
Note: Data is compiled from studies on pyrimidine and its derivatives to showcase the typical level of agreement between theory and experiment. mst.edunih.gov
Reactivity and Photochemical Mechanisms of Pyrimidine Hydrates
Photohydration Pathways and Mechanistic Intermediates
The formation of pyrimidine (B1678525) hydrates is initiated by the absorption of UV light, leading to excited electronic states that are highly reactive.
Detailed Mechanisms of Uracil (B121893) and Cytosine Photohydration
The photohydration of pyrimidine nucleobases, such as uracil and cytosine, is a significant photoreaction that occurs in aqueous environments upon UV irradiation. nih.govacs.org For decades, the precise mechanism of this reaction remained elusive, with several hypotheses proposed, including the involvement of zwitterionic excited states or "hot" ground-state intermediates. nih.govacs.org
Recent theoretical nonadiabatic simulations of uracil's photodynamics have shed new light on this process. nih.govacs.orgcaltech.edu These simulations revealed the formation of a highly energetic yet kinetically stable intermediate. nih.govacs.orgcaltech.edu This intermediate is characterized by a half-chair puckered pyrimidine ring and a significantly twisted intracyclic double bond. nih.govacs.orgcaltech.edu Computational studies have confirmed the existence and kinetic stability of this unusual intermediate. nih.govacs.orgcaltech.edu
According to these simulations, this intermediate forms rapidly, within approximately 50 to 200 femtoseconds, after the initial photoabsorption. nih.govacs.orgcaltech.edu Its stability allows it to persist long enough to react with a neighboring water molecule. nih.govacs.orgcaltech.edu The proposed mechanism for photohydration involves the nucleophilic insertion of water into the twisted double bond of this intermediate. nih.govacs.orgcaltech.edu This model offers a comprehensive explanation for the photohydration of pyrimidines. nih.gov The formation of similar intermediates has also been suggested for cytosine and thymine (B56734). nih.govacs.org
The photohydration process is known to occur exclusively from the singlet excited state. nih.govacs.org This contrasts with the formation of pyrimidine dimers, which is believed to involve a triplet state. nih.gov The quantum yield of photohydrate formation is influenced by several factors, including pH, the specific pyrimidine derivative, and its substitution pattern. osf.io
Role of Singlet Excited States and Characterization of Kinetically Stable Intermediates
The photohydration of pyrimidine bases is initiated from their singlet excited states. nih.govacs.org Upon absorption of UV radiation, the pyrimidine base is promoted to an excited singlet state (S1). pnas.org Femtosecond transient absorption studies have shown that the initial excited-state population bifurcates, decaying through two distinct nonradiative channels within the singlet state manifold. pnas.org
One of these decay pathways involves an intermediate dark state, identified as the lowest-energy 1nπ* state. pnas.org A significant portion, approximately 10–50%, of the photoexcited pyrimidine bases decays through this 1nπ* state, which exhibits a lifetime ranging from 10 to 150 picoseconds. pnas.orgpnas.org The lifetime of this dark state is notably longer in pyrimidine nucleotides and nucleosides compared to the free bases, indicating a significant influence of the ribosyl substitution on the electronic energy relaxation process. pnas.orgpnas.org
Theoretical simulations have further elucidated the nature of the intermediates involved. nih.govacs.orgcaltech.edu These studies point to the formation of a kinetically stable intermediate with a puckered half-chair conformation and a twisted C5=C6 double bond. nih.govacs.org This intermediate is formed very rapidly, within 50-200 femtoseconds, following photoexcitation. nih.govresearchgate.netresearchgate.net Its stability is crucial as it allows sufficient time for a bimolecular reaction with a water molecule to occur. nih.govacs.org The high reactivity of this intermediate is attributed to its strained, twisted double bond, which facilitates a nucleophilic attack by water. nih.govacs.org This mechanism provides a unified explanation for the photohydration of pyrimidines. nih.gov
Chemical Transformations and Reaction Kinetics
Once formed, pyrimidine hydrates can undergo various chemical transformations, the rates of which are governed by specific kinetic parameters.
Ring Transformation Mechanisms Involving Pyrimidines and Hydrazine (B178648) Hydrate (B1144303)
The reaction of pyrimidine and its derivatives with hydrazine hydrate can lead to significant ring transformations. For instance, when pyrimidine is heated with hydrazine hydrate, it can be converted into pyrazole (B372694) in excellent yields. pillbuys.com The rate and efficiency of this transformation are influenced by temperature and the presence of substituents on the pyrimidine ring. pillbuys.com
The proposed mechanism for this ring transformation involves an initial nucleophilic attack of hydrazine on the polarized N1-C6 bond of the pyrimidine ring, forming a dihydro intermediate. pillbuys.com This is followed by the fission of this bond, leading to an open-chain intermediate. pillbuys.com Subsequent intramolecular cyclization occurs through the addition of the NH2 group of the hydrazino moiety across the N3-C4 bond. pillbuys.com Finally, the pyrazole is formed by the elimination of formamidine (B1211174). pillbuys.com
The reactivity of the pyrimidine nucleus towards hydrazine is enhanced by the attachment of a methyl group to a nitrogen atom. pillbuys.com For example, 1-methylpyrimidinium methyl sulfate (B86663) is converted to pyrazole at a lower temperature compared to unsubstituted pyrimidine. pillbuys.com In some cases, depending on the reaction conditions and the structure of the pyrimidine, the reaction with hydrazine hydrate can lead to the opening of the pyrimidine ring and the formation of different heterocyclic systems, such as 1,2,4-triazoles. rsc.orgimist.ma For example, certain Biginelli pyrimidines with an ester substitution at the C5 position undergo unexpected ring opening upon reaction with hydrazine hydrate, yielding pyrazole, arylidenehydrazines, and urea (B33335) or thiourea. researchgate.net
Table 1: Yield of Pyrazoles from the Reaction of Pyrimidines with Hydrazine Hydrate pillbuys.com
| Pyrimidine Derivative | Reaction Conditions | Product | Yield (%) |
| Pyrimidine | 130°C, 5 hrs | Pyrazole | 90 |
| 4,6-Dimethylpyrimidine | 190°C, 5 hrs | 3,5-Dimethylpyrazole | 85 |
| 4-Methylpyrimidine | 190°C, 5 hrs | 3(5)-Methylpyrazole | 75 |
| 1-Methylpyrimidinium methyl sulfate | 25°C, 24 hrs | Pyrazole | 80 |
| 1,4,6-Trimethylpyrimidinium iodide | 25°C, 24 hrs | 3,5-Dimethylpyrazole | 70 |
This table is generated based on the data presented in the referenced source.
Stability and Decay Kinetics of Pyrimidine Hydrates in Solution and Solid State
The stability of pyrimidine hydrates is a critical factor in their biological significance and is influenced by environmental conditions such as temperature and pH. nih.govwashington.edu Generally, pyrimidine photohydrates are unstable and can revert to their parent compounds through dehydration. washington.edu
In solution, the decay of pyrimidine hydrates is temperature-dependent. For example, cytosine hydrate in poly(dG-dC) is stable at 4°C but decays at higher temperatures. nih.gov Its half-life is approximately 75 hours at 25°C, 25 hours at 37°C, and 6 hours at 55°C. nih.gov Uracil hydrate, formed in irradiated poly(dA-dU), is also stable at 4°C and 25°C but decays with a half-life of 6 hours at 37°C and less than 30 minutes at 55°C. nih.gov
The pH of the solution also plays a significant role in the stability of pyrimidine hydrates. washington.edu Both acidic and basic conditions can catalyze the dehydration reaction. washington.edu For instance, the photohydrates of trenbolone (B1683226) acetate (B1210297) metabolites, which share structural similarities, exhibit instability at both acidic (pH 5) and basic (pH 9) conditions, leading to the regeneration of the parent compound. washington.edu
In the solid state, the stability of pyrimidine hydrates can differ from that in solution. The crystalline structure and the presence of water molecules can influence the decay kinetics. mdpi.com While specific kinetic data for the decay of simple pyrimidine hydrates in the solid state is less common in the provided literature, the principles of solid-state reactivity suggest that factors like crystal packing and molecular mobility would be key determinants of their stability.
Table 2: Half-lives of Pyrimidine Hydrates in Polydeoxynucleotides at Different Temperatures nih.gov
| Pyrimidine Hydrate | Temperature (°C) | Half-life (hours) |
| Cytosine Hydrate | 25 | 75 |
| Cytosine Hydrate | 37 | 25 |
| Cytosine Hydrate | 55 | 6 |
| Uracil Hydrate | 37 | 6 |
| Uracil Hydrate | 55 | < 0.5 |
This table is generated based on the data presented in the referenced source.
Cascade Reactions: Oxidative Dehydrogenation, Annulation, and Oxidative Aromatization
While not directly involving pre-formed pyrimidine hydrates, several synthetic methods for preparing pyrimidine derivatives utilize cascade reactions that share mechanistic elements with the transformations of pyrimidine structures. These reactions often involve oxidative dehydrogenation, annulation (ring formation), and subsequent oxidative aromatization to yield the final pyrimidine ring. researchgate.netacs.orgirjmets.com
One notable example is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.orgirjmets.com This method provides a route to structurally important pyrimidines through a cascade sequence. The reaction is initiated by the oxidative dehydrogenation of the saturated ketone, which is then followed by annulation with the amidine. The final step is an oxidative aromatization to form the stable pyrimidine ring. acs.orgirjmets.com
Similarly, an iron-catalyzed oxidative [3+3] annulation of oxime esters with inactivated saturated ketones has been developed for the synthesis of highly substituted pyridines, a related heterocyclic system. This process also proceeds through an oxidative dehydrogenation/annulation/oxidative aromatization sequence. nih.gov These cascade reactions highlight a powerful strategy for the construction of heterocyclic rings like pyrimidines from simple, readily available starting materials. researchgate.netorganic-chemistry.org
Applications and Role of Pyrimidine Hydrate As a Versatile Chemical Building Block
Contributions to Supramolecular Chemistry and Advanced Materials Science
The specific geometry and hydrogen-bonding capabilities of the pyrimidine (B1678525) nucleus, often modulated by the presence of water molecules in its hydrated forms, are central to its role in supramolecular chemistry and materials science. These features allow for the rational design of complex, functional solid-state architectures.
Design and Synthesis of Functional Materials Based on Pyrimidine Hydrate (B1144303) Motifs
The pyrimidine core contains nitrogen atoms that can act as hydrogen bond acceptors, while appended functional groups, such as amino moieties, serve as hydrogen bond donors. This dual functionality is key to the design of novel materials. In hydrated crystal structures, water molecules can act as bridges, linking pyrimidine units to create extended networks with specific topologies and properties.
Research into organic salts containing pyrimidine derivatives, such as 2,4,6-triaminopyrimidine, demonstrates how water molecules play a critical role in building supramolecular structures. nih.gov These water molecules form extensive hydrogen-bonding networks, creating large, mediated ring motifs that connect the pyrimidine cations and associated anions. nih.gov The formation of these stable, water-mediated interactions serves as a valuable model for understanding the hydration of nucleobases, which is fundamental to the stability of DNA. nih.gov By carefully selecting the pyrimidine derivative and the conditions of crystallization, it is possible to direct the self-assembly process to create materials with desired structural features.
Crystal Engineering for Controlled Formation of Specific Supramolecular Networks
Crystal engineering focuses on the design and synthesis of solid-state structures with predictable properties based on an understanding of intermolecular interactions. researchgate.net Pyrimidine and its derivatives are exemplary tools in this field due to their predictable hydrogen-bonding patterns, often referred to as supramolecular synthons.
In the crystal structures of salts formed between the pyrimidine-containing drug pyrimethamine (B1678524) and various carboxylic acids, the pyrimidine moieties are observed to form pairs through N−H···N hydrogen bonds. researchgate.net These pairs then interact with the carboxylate anions via N−H···O hydrogen bonds, creating robust, predictable patterns. This combination of interactions can lead to the formation of complementary DADA (Donor-Acceptor-Donor-Acceptor) quadruple hydrogen-bonding arrays. researchgate.net
The choice of the counter-ion (anion) can precisely control the final architecture. For instance, pyrimethamine hydrogen glutarate forms chains and ladders, whereas pyrimethamine formate (B1220265) assembles into a three-dimensional network. researchgate.net This demonstrates how the pyrimidine motif can be used to engineer crystalline materials with tailored dimensionalities, from 1D chains to complex 3D frameworks. researchgate.netamanote.com This control is essential for developing advanced materials for applications in areas such as electronics and pharmaceuticals.
Chemical Scaffolds in Complex Heterocyclic Synthesis
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in a wide range of biologically active compounds. Hydrated pyrimidine derivatives often serve as stable and reactive starting materials for the construction of more complex fused heterocyclic systems.
Synthesis of Fused Pyrimidine Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyranopyrimidines, Pyrimido[4,5-d]pyrimidines)
Pyrimidine hydrates and their analogs are instrumental in synthesizing a variety of fused heterocycles with significant pharmacological interest. Their inherent reactivity allows for cyclization reactions that build additional rings onto the pyrimidine core.
Several synthetic strategies have been developed for the efficient synthesis of these fused systems, including condensation, cyclization, and multicomponent reactions. rsc.orgnih.gov
Table 1: Synthesis of Fused Heterocyclic Systems from Pyrimidine Precursors
| Target Fused System | Pyrimidine Precursor | Key Reagents and Conditions |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Cyclocondensation with α-acetyl-γ-butyrolactone. ias.ac.in |
| Pyranopyrimidines | Barbituric acid (a pyrimidine derivative) | Three-component reaction with an aromatic aldehyde and malononitrile. nih.gov |
| Pyrimido[4,5-d]pyrimidines | 6-amino-uracil derivatives (pyrimidine analogs) | Reaction with amines and aldehydes in a multicomponent condensation. researchgate.netrsc.org |
| Pyrido[2,3-d]pyrimidines | 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate | Condensation with an α,β-unsaturated ketone in glacial acetic acid. |
These reactions showcase the utility of the pyrimidine scaffold as a foundational element for creating diverse and complex molecular architectures.
Strategic Utilization in Molecular Hybridization for Novel Chemical Entities
Molecular hybridization is a drug design strategy that combines two or more pharmacophores (active molecular fragments) into a single new molecule. nih.govmdpi.com This approach aims to create novel chemical entities with improved potency, better selectivity, or a dual mechanism of action. The pyrimidine scaffold is frequently used in this strategy due to its well-established role in interacting with biological targets. nih.gov
Researchers have successfully synthesized hybrid molecules by linking pyrimidine derivatives to other bioactive moieties. For example:
Pyrimidine-Acridone Hybrids: In an effort to develop multi-targeting anticancer agents, acridone (B373769) moieties have been hybridized with pyrimidines.
Pyrimidine-Urea Hybrids: Rational drug design has led to the creation of hybrid molecules combining pyridine (B92270) and urea (B33335) fragments, which have shown potent anticancer activity. nih.gov
Pyrimidine-Indazole Hybrids: Incorporating pyrimidine and indazole heterocycles into a single molecule has produced new derivatives with significant antiproliferative effects against cancer cell lines.
This strategy leverages the structural and biological importance of the pyrimidine ring to develop next-generation therapeutic agents. nih.gov
Fundamental Chemical Models in Biochemical Contexts (excluding clinical studies)
Beyond its role in synthesis, pyrimidine hydrate serves as a crucial model for studying fundamental biochemical phenomena, particularly those related to nucleic acid chemistry and damage.
One of the most significant examples is the study of pyrimidine C6-hydrates, which are formed when pyrimidine bases in DNA are exposed to UV radiation. nih.gov These hydrates are a form of DNA damage, and understanding their stability is critical to assessing their genotoxicity. nih.gov
Detailed research has focused on measuring the rate of dehydration of these hydrates, as this process restores the original pyrimidine base. nih.gov Key findings from these studies include:
The rate of dehydration for pyrimidine C6-hydrates increases as the pH rises from 6.0 to 8.0. nih.gov
At a physiologically relevant pH of 7.4 and a temperature of 37°C, the half-lives of hydrates of thymidine (B127349) and 2'-deoxyuridine (B118206) derivatives were measured to be 46.5 hours and 24.4 hours, respectively. nih.gov
These results are significant because they demonstrate that pyrimidine hydrates are sufficiently long-lived within a biological system to interfere with processes like DNA replication and transcription. nih.gov This stability reinforces the proposal that these lesions can have significant biological consequences, making them an important model for studying the mechanisms of DNA damage and repair. nih.gov
Exploration of Prebiotic Chemical Pathways Involving Pyrimidine Hydrates
The synthesis of pyrimidines, fundamental components of RNA and DNA, under conditions plausible for the early Earth is a cornerstone of research into the origin of life. Many of the proposed prebiotic pathways for pyrimidine synthesis occur in aqueous environments, suggesting that hydrated forms of pyrimidine precursors and intermediates would have been present. While the explicit role of "this compound" as a distinct, stable intermediate is not extensively detailed in prebiotic chemistry literature, the ubiquitous presence of water in these reaction schemes is critical.
Several plausible prebiotic routes to pyrimidine nucleobases that are compatible with water have been proposed. One such pathway involves the reaction of cyanoacetylene (B89716) with urea or sodium cyanate. rsc.org Another significant route suggests that in concentrated urea solutions, which could have existed in evaporating lagoons on the early Earth, cyanoacetaldehyde could react to form cytosine in yields of 30-50%, which can then hydrolyze to form uracil (B121893). mdpi.com More recent research has demonstrated a one-pot synthesis of pyrimidine nucleobases in water, starting from a stable acrylonitrile (B1666552) derivative of cyanoacetylene. rsc.orgrsc.org This pathway proceeds through an α,β-unsaturated thioamide which, upon reaction with N-methyl-N-nitrosourea in an aqueous medium, yields a pyrimidinone that can be converted to cytosine and uracil. rsc.orgrsc.org
The Sutherland pathway, another prominent model for the prebiotic synthesis of activated pyrimidine ribonucleotides, also proceeds in an aqueous environment. nih.govresearchgate.net This pathway bypasses the free nucleobases and ribose, instead forming an arabinose amino-oxazoline intermediate which then reacts with cyanoacetylene. nih.govresearchgate.net The presence of phosphate (B84403) is crucial throughout this sequence, acting as a catalyst and pH buffer. nih.gov The final steps to produce uridine-2′,3′-cyclic phosphate involve UV-promoted deamination of a cytidine (B196190) precursor, a reaction that occurs in water. nih.govresearchgate.net
Furthermore, studies have explored the abiotic synthesis of both purine (B94841) and pyrimidine ribonucleosides in aqueous microdroplets, which can overcome the thermodynamic barrier of condensation reactions that are unfavorable in bulk water. pnas.org These findings underscore the central role of water not just as a solvent, but as a reactive medium and a driving force in the prebiotic formation of the building blocks of life. While the specific intermediates may not be formally classified as "pyrimidine hydrates," the hydration of reactants and intermediates is an inherent and critical aspect of these chemical pathways.
Theoretical Studies of this compound Interactions with Fundamental Biomolecular Components (e.g., DNA bases in aqueous environments)
Theoretical and computational studies have provided significant insights into the interactions between pyrimidine bases and water molecules, and how these interactions influence the structure and stability of DNA. These studies often employ ab initio quantum chemical methods, density functional theory (DFT), and molecular dynamics (MD) simulations to model the behavior of pyrimidines in an aqueous environment.
Ab initio calculations have been used to determine the interaction energies of pyrimidine bases with one or more water molecules. These studies have identified various stable geometries for hydrated pyrimidine complexes, characterized by hydrogen bonds between the water molecules and the nitrogen and oxygen atoms of the pyrimidine ring. The presence of water can also influence the tautomeric equilibrium of pyrimidine bases, with some rare tautomers being surprisingly stabilized in an aqueous solution. nih.gov
The following tables summarize key findings from theoretical studies on the interaction of pyrimidine and related DNA bases with water.
Table 1: Calculated Interaction Energies (ΔE) for Hydrated DNA Base Pairs
This table presents the interaction energies for Watson-Crick base pairs in a vacuum versus in an aqueous environment, as determined by advanced ab initio calculations. The data illustrates the stabilizing effect of the base pairing and the influence of the surrounding water.
| Base Pair | Environment | Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| Guanine-Cytosine (G-C) | Vacuum | -23.8 | acs.org |
| Guanine-Cytosine (G-C) | Aqueous | -9.7 | nih.gov |
| Adenine-Thymine (A-T) | Vacuum | -11.8 | acs.org |
| Adenine-Thymine (A-T) | Aqueous | -1.3 | nih.gov |
Table 2: Hydrogen Bond Characteristics in Hydrated Guanine-Cytosine Base Pair from Theoretical Models
This table details the characteristics of the hydrogen bonds within a hydrated Guanine-Cytosine (G-C) base pair, as determined by theoretical studies. The bond strength is a critical factor in the stability of the DNA double helix.
| Hydrogen Bond | Bond Strength Order (BSO n) | Reference |
|---|---|---|
| N-H···O | 0.395 | nih.gov |
| N-H···N | 0.383 | nih.gov |
These theoretical investigations highlight that the interaction of pyrimidine bases with water is not a simple solvation effect but a complex interplay of hydrogen bonding and electrostatic interactions that are fundamental to the structure, stability, and function of nucleic acids. The concept of a "hydrated pyrimidine" is therefore central to understanding the behavior of DNA in its native biological context.
Q & A
Q. What are the common synthetic routes for pyrimidine hydrate derivatives, and how do reaction conditions influence product formation?
Pyrimidine hydrates are often synthesized via nucleophilic substitution or cyclization reactions. For example, hydrazine hydrate reacts with pyrimidine precursors (e.g., 371 in ) under refluxing ethanol to yield cyclized products like 372 . Solvent choice (e.g., ethanol vs. dichloromethane) and stoichiometry significantly affect reaction pathways. For instance, excess hydrazine hydrate can directly form compounds like 374, bypassing intermediate steps . Methodological tip: Optimize solvent polarity and temperature to control reaction specificity.
Q. Which analytical techniques are most reliable for characterizing this compound crystal structures?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining hydrate stoichiometry and hydrogen-bonding networks. Powder XRD and thermogravimetric analysis (TGA) can differentiate hydrates from anhydrous forms by identifying water loss patterns . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, helps verify molecular integrity post-synthesis .
Q. How does the presence of water in pyrimidine hydrates affect their stability in biochemical applications?
Hydrate stability depends on hydration-dehydration equilibrium. For example, cytidine 5'-triphosphate sodium salt hydrate ( ) must be stored at controlled humidity to prevent hydrolysis of the triphosphate group. Methodological recommendation: Use Karl Fischer titration to monitor water content and assess storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Discrepancies often arise from unaccounted variables like trace moisture or catalytic impurities. For example, notes unspecified yields for compound 376, likely due to side reactions. Mitigation strategy: Reproduce reactions under inert atmospheres (e.g., nitrogen) and characterize intermediates via LC-MS to identify competing pathways .
Q. What strategies optimize the environmental sustainability of this compound synthesis?
Green chemistry approaches include solvent-free conditions and nanocatalysts. demonstrates a one-pot synthesis using FeO nanoparticles, achieving high yields with minimal waste . Additionally, replacing toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) can reduce ecological impact .
Q. How do pyrimidine hydrates influence the pharmacokinetics of antiviral drugs, and what experimental models validate this?
Hydrates can enhance solubility and bioavailability. describes biphenyl diaryl pyrimidine hydrates with improved pharmacokinetic profiles in HIV treatment. In vitro assays (e.g., Caco-2 cell permeability) and in vivo murine models are critical for evaluating absorption and metabolic stability .
Q. What computational tools predict hydrate formation propensity in pyrimidine derivatives?
Crystal structure prediction (CSP) software like Mercury (CCDC) and molecular dynamics simulations can model water molecule incorporation. highlights the use of hydrogen-bond propensity calculations to assess hydrate stability . Pair these with experimental screening (e.g., slurry bridging in water-solvent mixtures) for validation.
Methodological Considerations
Q. How should researchers handle hygroscopic pyrimidine hydrates during experimental workflows?
Use gloveboxes or desiccators to prevent unintended hydration/dehydration. For air-sensitive compounds (e.g., 4-chloro-6-nitropyrimidine derivatives in ), conduct reactions under Schlenk line conditions and characterize immediately after synthesis .
Q. What protocols ensure reproducibility in hydrate-based drug formulation studies?
Follow ICH guidelines () for stability testing:
- Store samples at 25°C/60% RH and 40°C/75% RH.
- Monitor polymorphic transitions via differential scanning calorimetry (DSC) .
Data Interpretation and Reporting
Q. How can researchers address the scarcity of high-quality spectral data for pyrimidine hydrates in public databases?
Contribute to open-access repositories like Cambridge Structural Database (CSD) or PubChem. Cross-validate findings using multiple techniques (e.g., IR + Raman spectroscopy) and adhere to FAIR data principles () for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
